9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
“9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a piperidine ring, a benzyl group, and a chromeno[8,7-e][1,3]oxazin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Construction of the Chromeno[8,7-e][1,3]oxazin-2-one Core: This step involves the formation of the heterocyclic core through cyclization and condensation reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Optimization of Reaction Conditions: Using high-yield and selective catalysts, optimizing solvent systems, and controlling reaction temperatures and pressures.
Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
“9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” would depend on its specific interactions with molecular targets. This might involve:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can be compared with other heterocyclic compounds with similar structures, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and heterocyclic structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C31H32N2O5 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-11-8-22(17-29(28)36-2)25-16-23-9-10-27-26(30(23)38-31(25)34)19-33(20-37-27)24-12-14-32(15-13-24)18-21-6-4-3-5-7-21/h3-11,16-17,24H,12-15,18-20H2,1-2H3 |
InChI Key |
ZSCMFZRISPQIES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CCN(CC5)CC6=CC=CC=C6)OC2=O)OC |
Origin of Product |
United States |
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